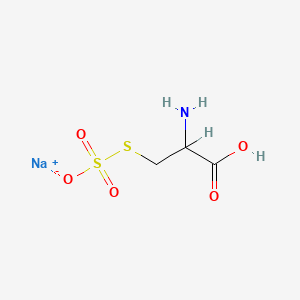

L-CysteineS-sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-システインS-スルフェートは、様々な生物学的プロセスにおいて重要な役割を果たす硫黄含有アミノ酸誘導体です。 タンパク質の折り畳み、酸化還元反応に関与し、Fe/Sクラスター、ビオチン、補酵素A、チアミンなどの必須生体分子の合成における硫黄供与体としても知られています 。 この化合物は、食品、医薬品、化粧品など、様々な産業用途にも利用されています .

製法

合成経路と反応条件

L-システインS-スルフェートは、化学的加水分解、酵素による生体変換、発酵など、いくつかの方法によって合成できます 。 化学的加水分解法は、動物の毛や羽などのケラチン豊富な源からタンパク質を抽出し、塩酸を用いて加水分解する手順を伴います 。 しかし、この方法は、不快な臭いおよび廃水の発生など、環境問題を引き起こす可能性があります .

酵素による生体変換は、特定の酵素を用いて前駆体分子をL-システインS-スルフェートに変換するプロセスです。 この方法は環境に優しく、より高い収率が得られるように最適化することができます 。 一方、発酵は、代謝工学と合成生物学の手法により、大腸菌やコリネバクテリウム・グルタミカムなどの微生物を用いてL-システインS-スルフェートを生産するプロセスです .

工業的生産方法

L-システインS-スルフェートの工業的生産は、その持続可能性と効率性から、主に発酵に頼っています 。 このプロセスは、単純な炭素源をL-システインS-スルフェートに変換できる遺伝子組み換え微生物の使用を伴います。 この方法は、環境への影響を軽減するだけでなく、大規模生産を可能にします .

化学反応解析

反応の種類

L-システインS-スルフェートは、酸化、還元、置換などの様々な化学反応を起こします 。 これらの反応は、その生物学的機能と産業用途に不可欠です。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、ジスルフィド、チオール、L-システインS-スルフェートの様々な置換誘導体などがあります .

科学研究への応用

L-システインS-スルフェートは、化学、生物学、医学、産業において、幅広い科学研究への応用があります 。 化学においては、硫黄含有化合物の合成のための前駆体として、および酸化還元反応における試薬として使用されます 。 生物学では、タンパク質の折り畳みと細胞代謝において重要な役割を果たします .

医学では、L-システインS-スルフェートは、アセトアミノフェン中毒の治療および全静脈栄養の成分として使用されます 。 産業では、食品添加物、化粧品、動物飼料の生産に使用されています .

準備方法

Synthetic Routes and Reaction Conditions

L-CysteineS-sulfate can be synthesized through several methods, including chemical hydrolysis, enzymatic biotransformation, and fermentation . The chemical hydrolysis method involves the extraction of proteins from keratin-rich sources such as animal hair and feathers, followed by hydrolysis using hydrochloric acid . This method, however, poses environmental challenges due to the production of unpleasant odors and wastewater .

Enzymatic biotransformation involves the use of specific enzymes to convert precursor molecules into this compound. This method is more environmentally friendly and can be optimized for higher yields . Fermentation, on the other hand, utilizes microorganisms such as Escherichia coli and Corynebacterium glutamicum to produce this compound through metabolic engineering and synthetic biology approaches .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation due to its sustainability and efficiency . The process involves the use of genetically engineered microorganisms that are capable of converting simple carbon sources into this compound. This method not only reduces environmental impact but also allows for large-scale production .

化学反応の分析

Types of Reactions

L-CysteineS-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its biological functions and industrial applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Substitution reactions involve the replacement of the sulfur atom with other functional groups.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives of this compound .

科学的研究の応用

L-CysteineS-sulfate has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for the synthesis of sulfur-containing compounds and as a reagent in redox reactions . In biology, it plays a crucial role in protein folding and cellular metabolism .

In medicine, this compound is used in the treatment of acetaminophen overdose and as a component of total parenteral nutrition . In industry, this compound is used in the production of food additives, cosmetics, and animal feed .

作用機序

類似化合物との比較

特性

分子式 |

C3H6NNaO5S2 |

|---|---|

分子量 |

223.2 g/mol |

IUPAC名 |

sodium;2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1 |

InChIキー |

DQFVBELGDROGDO-UHFFFAOYSA-M |

正規SMILES |

C(C(C(=O)O)N)SS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。